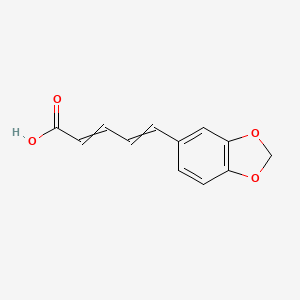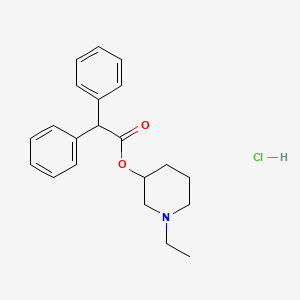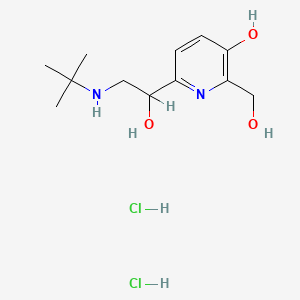
PKI-166
描述
PKI-166 is a small molecule drug that acts as an inhibitor of the epidermal growth factor receptor tyrosine kinase. It was initially developed by Novartis Pharma AG and has shown potential in treating various types of cancer, particularly those associated with the activation of epidermal growth factor receptor and HER2/neu-mediated signal transduction pathways .
科学研究应用
Chemistry: PKI-166 serves as a model compound for studying the inhibition of epidermal growth factor receptor tyrosine kinase.
Biology: It is used to investigate the role of epidermal growth factor receptor signaling in cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: this compound has shown promise in the treatment of cancers, particularly those that are epidermal growth factor receptor-dependent. .
作用机制
Target of Action
PKI-166, also known as “PKI166” or “PKI 166” or “9RIE5HW38P” or “NVP-PKI166” or “4-[4-[[(1R)-1-phenylethyl]amino]-7H-pyrrolo[4,5-e]pyrimidin-6-yl]phenol”, is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . EGFR is a member of the ErbB family of receptor tyrosine kinases (RTKs) that also includes the closely related ErbB-2 (HER-2/Neu), ErbB-3 (HER-3), and ErbB-4 (HER-4) receptors .
Mode of Action
This compound inhibits the EGFR tyrosine kinase by competing with ATP . This inhibition prevents the autophosphorylation of EGFR, which is a critical step in the EGFR signaling pathway . This compound has shown potent antiproliferative activity in several EGFR-dependent tumor models .
Biochemical Pathways
The inhibition of EGFR by this compound affects several downstream signaling pathways. Two important signaling routes that are activated by the EGFR involve the Ras-Raf-MEK-ERK and the PI3K-PDK1-Akt kinase pathways, which are implicated in cell proliferation, survival, and gene expression . This compound can inhibit these pathways, leading to a decrease in tumor growth .
Pharmacokinetics
This compound exhibits linear pharmacokinetics over all doses tested, without signs of drug accumulation . The recommended dose for further studies is 750 mg once daily for 2 weeks every 4 weeks . At this dose, no significant influence of food intake on this compound pharmacokinetics was observed .
Result of Action
The inhibition of EGFR by this compound leads to a decrease in tumor growth and metastasis in several human cancers, including human pancreatic cancer . In addition, this compound treatment alone or in combination with other drugs exhibits well tolerance as the maintenance of body weight shown .
Action Environment
The efficacy of this compound can be influenced by environmental factors such as the presence of other signaling molecules. For example, transactivation of EGFR signaling by G protein–coupled receptors has been implicated in several cardiovascular conditions, including hypertension, heart failure, and cardiac and vascular hypertrophy . This compound can inhibit these pathways, leading to a decrease in hypertension and maintenance of cardiac function .
生化分析
Biochemical Properties
PKI-166 interacts with the EGFR, a protein that plays a crucial role in cell signaling pathways that regulate cell growth, proliferation, differentiation, and survival . By inhibiting the tyrosine kinase activity of EGFR, this compound can block these signaling pathways, thereby inhibiting the growth and metastasis of cancer cells .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It can inhibit EGFR autophosphorylation in a dose-dependent manner in human pancreatic cancer cells . Furthermore, it can enhance the cytotoxicity of cells when used in combination with other drugs like Gemcitabine .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the intracellular kinase domain of EGFR, thereby inhibiting its activity . This inhibition prevents the phosphorylation of EGFR, which is a key step in the activation of downstream signaling pathways involved in cell growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown potent antiproliferative activity in several EGFR-dependent tumor models following oral administration
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages . For instance, in a study involving hypertensive chronic kidney disease model rats, this compound was administered at different doses, and it was found that higher doses of this compound resulted in a significant attenuation of hypertension progression .
准备方法
The synthesis of PKI-166 involves several steps, starting with the preparation of the core pyrrolo[2,3-d]pyrimidine structure. The synthetic route typically includes the following steps:
Formation of the pyrrolo[2,3-d]pyrimidine core: This involves the cyclization of appropriate precursors under controlled conditions.
Substitution reactions: Introduction of the phenyl and hydroxyphenyl groups through substitution reactions.
Purification: The final product is purified using techniques such as high-performance liquid chromatography to achieve the desired purity
Industrial production methods for this compound would involve scaling up these synthetic routes while ensuring consistency, purity, and yield. This typically requires optimization of reaction conditions, choice of solvents, and purification techniques.
化学反应分析
PKI-166 undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenyl and hydroxyphenyl groups.
Reduction: Reduction reactions can be used to modify the pyrrolo[2,3-d]pyrimidine core.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
相似化合物的比较
PKI-166 is unique in its dual inhibition of both epidermal growth factor receptor and HER2/neu receptors. Similar compounds include:
Gefitinib: Another epidermal growth factor receptor inhibitor, but with a different chemical structure.
Erlotinib: Similar to gefitinib, it targets the epidermal growth factor receptor but has distinct pharmacokinetic properties.
Lapatinib: Inhibits both epidermal growth factor receptor and HER2/neu, similar to this compound, but with a different mechanism of action and clinical profile
This compound stands out due to its potent inhibition of both epidermal growth factor receptor and HER2/neu, making it a valuable compound in the study and treatment of epidermal growth factor receptor-dependent cancers.
属性
IUPAC Name |
4-[4-[[(1R)-1-phenylethyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-13(14-5-3-2-4-6-14)23-19-17-11-18(24-20(17)22-12-21-19)15-7-9-16(25)10-8-15/h2-13,25H,1H3,(H2,21,22,23,24)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYJULCDUUATMC-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC=NC3=C2C=C(N3)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC2=NC=NC3=C2C=C(N3)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801346629 | |
| Record name | 4-[4-[[(1R)-1-phenylethyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801346629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187724-61-4 | |
| Record name | PKI 166 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187724614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[4-[[(1R)-1-phenylethyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801346629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 187724-61-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PKI-166 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RIE5HW38P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


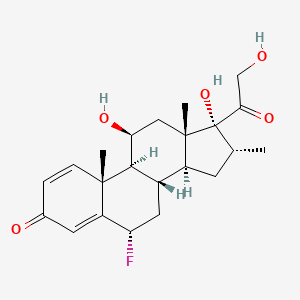
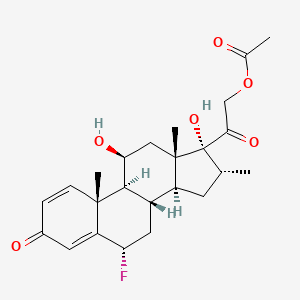
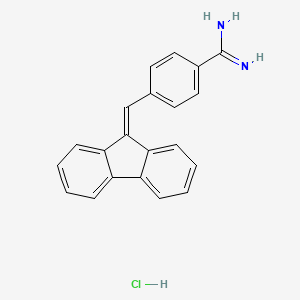
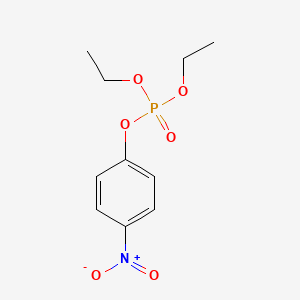

![5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B1678432.png)
